N-(3-fluoro-4-methylphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound X is a selective inhibitor of a specific protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Scientific Research Applications
Computational Modeling and Drug Design
The compound could be used in computational studies to model drug-receptor interactions, aiding in the rational design of new drugs with improved efficacy and specificity.
Each of these fields offers a unique avenue for scientific exploration, and the compound’s multifaceted potential makes it a valuable subject for research. While the search results provided a link to the Medicines for Malaria Venture, which includes this compound in their list , further detailed information from peer-reviewed scientific literature would be necessary to expand upon these applications.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-13-5-6-14(9-15(13)19)22-17(24)11-25-18-10-16(20-12-21-18)23-7-3-2-4-8-23/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACICZFAGJQYHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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